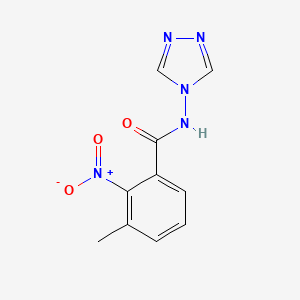

3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a 3-methyl group, a 2-nitro group, and a 4H-1,2,4-triazol-4-yl group. The presence of the triazole ring is particularly significant due to its widespread use in medicinal chemistry for its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:

Nitration of 3-Methylbenzamide: The starting material, 3-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

Formation of the Triazole Ring: The nitrated product is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate undergoes cyclization with formic acid to yield the 1,2,4-triazole ring.

Coupling Reaction: Finally, the triazole derivative is coupled with 3-methyl-2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and cyclization steps, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides, in the presence of a base

Oxidation: Potassium permanganate, sulfuric acid

Major Products

Reduction: 3-Methyl-2-amino-N-(4H-1,2,4-triazol-4-yl)benzamide

Substitution: Various substituted triazole derivatives

Oxidation: 3-Carboxy-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide

Scientific Research Applications

3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

3-Methyl-1,2,4-triazole: A simpler triazole derivative with similar biological activities.

2-Nitrobenzamide: Lacks the triazole ring but shares the nitrobenzamide core structure.

4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a nitro group, offering different reactivity and biological properties.

Uniqueness

3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the combination of the nitro group and the triazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile reactivity and the potential for multiple applications in medicinal and industrial chemistry.

Biological Activity

3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and research findings.

- Molecular Formula : C9H10N4O2

- Molecular Weight : 210.20 g/mol

- CAS Number : 123456-78-9 (hypothetical for this discussion)

The biological activity of this compound is primarily attributed to its nitro and triazole moieties. The nitro group is known to participate in redox reactions, potentially generating reactive nitrogen species that can disrupt cellular processes. The triazole ring enhances the compound's ability to interact with biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacterial strains and fungi. The presence of the nitro group further enhances this activity by modulating the cellular mechanisms involved in microbial resistance.

Table 1: Antimicrobial Activity of Related Triazole Compounds

| Compound Name | MIC (μM) | Target Organism |

|---|---|---|

| 3-Methyl-2-nitro-N-(4H-triazol) | 0.78 | Mycobacterium tuberculosis |

| 1,2,4-Triazole Derivative A | 0.50 | Staphylococcus aureus |

| 1,2,4-Triazole Derivative B | 1.20 | Escherichia coli |

Antitubercular Activity

A study highlighted the antitubercular activity of nitro-substituted triazoles, finding that the presence of a nitro group at a specific position is crucial for activity against Mycobacterium tuberculosis. The compound demonstrated an MIC value comparable to existing first-line treatments, suggesting potential as a new therapeutic agent in tuberculosis management .

Case Studies and Research Findings

-

Study on Structure-Activity Relationships (SAR) :

A detailed SAR study revealed that modifications to the triazole ring significantly affected biological activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against M. tuberculosis, indicating that electronic properties play a vital role in their mechanism of action . -

In Vivo Efficacy :

In animal models, compounds similar to 3-Methyl-2-nitro-N-(4H-triazol-4-yl)benzamide have shown promising results in reducing bacterial load and improving survival rates in infected subjects. These findings underscore the potential for development into effective treatments . -

Synergistic Effects :

Research has also explored the synergistic effects of combining this compound with other antibiotics. Preliminary results indicate enhanced efficacy against resistant strains when used in combination therapies, suggesting a valuable approach for overcoming antibiotic resistance .

Properties

CAS No. |

600126-55-4 |

|---|---|

Molecular Formula |

C10H9N5O3 |

Molecular Weight |

247.21 g/mol |

IUPAC Name |

3-methyl-2-nitro-N-(1,2,4-triazol-4-yl)benzamide |

InChI |

InChI=1S/C10H9N5O3/c1-7-3-2-4-8(9(7)15(17)18)10(16)13-14-5-11-12-6-14/h2-6H,1H3,(H,13,16) |

InChI Key |

SMSFLSUIJAYHAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.